5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Development of Catalyst-Free Synthetic Protocols : A study by Brahmachari et al. (2020) presented a water-mediated, catalyst-free method for synthesizing functionalized pyrimidine-2,4(1H,3H)-diones, highlighting the advantages of using water as a solvent for clean, efficient reactions without the need for toxic organic solvents or tedious purification processes (Brahmachari et al., 2020).
Late-Stage Base Heterocyclization for Pyrimidine Nucleosides : Cavalli et al. (2022) introduced an efficient two-step procedure for the syntheses of pyrimidine nucleosides, underscoring the utility of glycosyl 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives in synthesizing uridine-5-carboxylic acid derivatives and related nucleosides (Cavalli et al., 2022).
Facile Construction of Substituted Pyrimido[4,5-d]pyrimidones : The work by Hamama et al. (2012) demonstrated the synthesis of pyrimido[4,5-d]pyrimidin-2,4-diones from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, offering insights into creating diverse pyrimidone derivatives with various substitutions (Hamama et al., 2012).
Biological Activity Studies
Evaluation of Antibacterial and Antifungal Activities : A study by Aksinenko et al. (2016) on the synthesis of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones explored their antibacterial and antifungal activities, revealing promising antimicrobial properties in some compounds (Aksinenko et al., 2016).
Investigation of 5-Aminomethylene Derivatives : The research by Mohanty et al. (2015) synthesized a novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, exploring their antibacterial, antifungal, and cytotoxic activities, highlighting the potential of pyrimidine derivatives in medicinal chemistry (Mohanty et al., 2015).
Properties
IUPAC Name |
5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-3-7-5-12(4-6-1-2-6)9(14)11-8(7)13/h5-6H,1-4,10H2,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBGGFAAROKKKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=O)NC2=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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